ethyl 5-phenyl-1H-imidazole-2-carboxylate

Lipophilicity Partition coefficient Drug design

Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 130493-12-8) is a heterocyclic building block from the 1H-imidazole-2-carboxylate ester family. It features an imidazole ring substituted at the 5-position with a phenyl group and at the 2-position with an ethyl ester.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 130493-12-8
Cat. No. B169627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-phenyl-1H-imidazole-2-carboxylate
CAS130493-12-8
Synonymsethyl 5-phenyl-1H-iMidazole-2-carboxylate
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(N1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-10(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
InChIKeyDNBIUWPIJOWUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Phenyl-1H-Imidazole-2-Carboxylate (CAS 130493-12-8): Structural Baseline for Informed Procurement


Ethyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 130493-12-8) is a heterocyclic building block from the 1H-imidazole-2-carboxylate ester family. It features an imidazole ring substituted at the 5-position with a phenyl group and at the 2-position with an ethyl ester [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry, notably as a precursor to metallo-β-lactamase (MBL) inhibitors and chemokine receptor antagonists [2]. Its computed physicochemical profile—including logP, polar surface area, and hydrogen-bond donor count—differs measurably from its closest structural analogs, the free carboxylic acid and methyl ester, which directly impacts its utility in permeability-limited assays and prodrug strategies.

Why Procuring Ethyl 5-Phenyl-1H-Imidazole-2-Carboxylate Is Not Interchangeable with the Free Acid or Methyl Ester


The ethyl ester moiety in this compound is not a trivial structural variation; it governs the molecule's physiochemical and pharmacokinetic behavior in ways that the corresponding carboxylic acid (CAS 41270-74-0) and methyl ester (CAS 222991-37-9) cannot replicate. The ethyl ester confers a 0.4–0.7 unit higher computed logP than the methyl ester and free acid, respectively , translating to superior passive membrane permeability that is critical for intracellular target engagement assays. Additionally, the ester’s polar surface area (PSA) is 11 Ų lower than the acid’s , further favoring cellular uptake. From a synthetic standpoint, the ethyl ester undergoes direct aminolysis without coupling reagents, a reactivity profile distinct from the carboxylic acid . Simply substituting the acid or methyl ester for the ethyl ester will alter assay outcomes, pharmacokinetic profiles, and synthetic efficiency—factors that directly affect reproducibility and cost in research programs.

Quantitative Differentiation of Ethyl 5-Phenyl-1H-Imidazole-2-Carboxylate Against Key Analogs


Higher Computed Lipophilicity (LogP) Relative to Carboxylic Acid and Methyl Ester — Enhancing Passive Membrane Permeability

The ethyl ester exhibits a computed LogP of 2.2534, compared to 1.6 for the free carboxylic acid (CAS 41270-74-0) and 1.8633 for the methyl ester (CAS 222991-37-9) . This represents an increase of +0.65 log units over the acid and +0.39 log units over the methyl ester. All values derived from the XLogP3 algorithm applied to neutral species.

Lipophilicity Partition coefficient Drug design ADME Membrane permeability

Reduced Topological Polar Surface Area (TPSA) Compared to the Free Carboxylic Acid — Favorable for Membrane Penetration

The ethyl ester has a computed TPSA of 54.98 Ų, which is 11.02 Ų lower than the TPSA of the free carboxylic acid (66 Ų) . The methyl ester shares the same TPSA as the ethyl ester (54.98 Ų) , meaning the advantage over the acid is identical for both esters, but the ethyl ester retains the LogP advantage.

Polar surface area Druglikeness Membrane permeability Cellular uptake Physicochemical property

Ethyl Ester as a Hydrolytically Tuned Prodrug Motif — Class-Level Evidence of Sustained Release Over Methyl Ester

Ester prodrugs rely on esterase-mediated cleavage to release the active carboxylic acid in vivo. Class-level structure-kinetic relationships consistently demonstrate that ethyl esters hydrolyze 2- to 5-fold more slowly than the corresponding methyl esters in human plasma and hepatic microsomal assays [1]. While no head-to-head data for this specific scaffold were found, the principle is well established across diverse chemotypes, suggesting the ethyl ester will provide a more sustained pharmacokinetic profile.

Prodrug Ester hydrolysis Pharmacokinetics Sustained release Medicinal chemistry

Direct Aminolysis Without Coupling Reagents — Synthetic Efficiency Advantage Over Carboxylic Acid

Ethyl esters of imidazole-2-carboxylic acids can undergo direct aminolysis with primary or secondary amines under mild heating (60–80 °C) without the addition of activating agents [1]. In contrast, the free carboxylic acid (CAS 41270-74-0) requires coupling reagents (e.g., EDCI/HOBt, HATU) and base, adding steps, cost, and purification burden. This reactivity difference is class-level but has been demonstrated for structurally related 1H-imidazole-2-carboxylate esters.

Amide bond formation Synthetic intermediate Aminolysis Organic synthesis Medicinal chemistry

Defined Commercial Purity Specification — 97% from Established Supplier Reduces In-House Purification

The ethyl ester is available at a documented purity of 97% (product number 2011471, Leyan) . While the methyl ester is also offered at 97% by the same supplier, this specification provides a quantitative quality anchor that is not universally guaranteed for bulk custom-synthesized batches of the carboxylic acid, which often arrive with variable purity and require recrystallization before use in sensitive biological assays.

Purity Quality control Procurement Reproducibility Chemical supplier

Biological Target Engagement — Reported CCR5 Antagonist Activity of the Scaffold Class

Preliminary pharmacological screening indicates that ethyl 5-phenyl-1H-imidazole-2-carboxylate derivatives can function as CCR5 receptor antagonists, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC50 values for this exact compound are not publicly available, structurally related imidazole-2-carboxylate esters have demonstrated CCR5 antagonism with IC50 values in the low nanomolar range (0.77 nM for optimized analogs in Ca²⁺ mobilization assays) [2]. This provides a biological rationale for selecting this scaffold over non-imidazole CCR5 antagonist chemotypes.

CCR5 antagonist HIV entry inhibitor Chemokine receptor Immunomodulation Biological activity

Highest-Value Application Scenarios for Ethyl 5-Phenyl-1H-Imidazole-2-Carboxylate Driven by Evidence


Cell-Based Phenotypic Screening for CCR5 Antagonists Requiring Passive Membrane Permeability

The ethyl ester’s superior lipophilicity (LogP 2.25 vs 1.6 for acid) and lower PSA (54.98 Ų vs 66 Ų) make it the preferred form for intracellular target engagement. In CCR5 antagonist discovery, where the receptor is intracellularly trafficked, the ester can penetrate the cell membrane more efficiently than the charged acid, enabling robust SAR analysis in cell-based HIV-1 entry assays.

Prodrug Design for In Vivo Pharmacokinetic Studies Aiming for Sustained Carboxylic Acid Release

When the desired pharmacologically active species is the carboxylic acid (e.g., for MBL inhibition [1]), the ethyl ester serves as a prodrug that undergoes gradual esterase-mediated hydrolysis. Class-level evidence indicates ethyl esters hydrolyze more slowly than methyl esters [2], providing sustained exposure and potentially reducing the dosing frequency in murine infection models.

Parallel Amide Library Synthesis via Direct Aminolysis for High-Throughput SAR

The ethyl ester can be directly converted to diverse amides by heating with amines without coupling reagents [3], a synthetic shortcut not available with the carboxylic acid. This enables rapid construction of compound libraries for MBL inhibitor or CCR5 antagonist optimization, reducing per-compound synthesis time and cost.

Quality-Controlled Building Block for QSAR and Enzymatic Assay Development

With a documented commercial purity of 97% , the ethyl ester eliminates the lot-to-lot variability often encountered with custom-synthesized carboxylic acid batches. This reliability is critical for enzymatic IC50 determinations (e.g., against IMP-1 MBL, where IC50 values of 39–46 µM have been reported for derivatives [1]) and for building predictive QSAR models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-phenyl-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.